2-(Difluoromethyl)-5-fluoro-4-methylbenzoic acid
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Overview
Description
2-(Difluoromethyl)-5-fluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid. This compound features a difluoromethyl group (-CF2H) attached to the benzene ring, along with a fluorine atom and a methyl group at specific positions on the ring. The presence of fluorine atoms significantly influences the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution Reactions: The synthesis of this compound often involves halogenation of the corresponding benzene derivative followed by substitution reactions to introduce the difluoromethyl group.
Difluoromethylation Reactions: Difluoromethylation can be achieved using reagents like difluorodiazoethane or difluoroacetaldehyde N-triftosylhydrazone. These reagents react with the benzene ring to introduce the difluoromethyl group.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized through controlled reactions in a chemical reactor, ensuring high purity and yield. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the production.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives like esters and amides.
Reduction: Reduction reactions can be performed on the fluorine atoms, although this is less common due to the stability of the C-F bond.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and catalysts.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-(Difluoromethyl)-5-fluoro-4-methylbenzoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-(difluoromethyl)-5-fluoro-4-methylbenzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-(Trifluoromethyl)-5-fluoro-4-methylbenzoic Acid: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-(Difluoromethyl)-4-methylbenzoic Acid: Lacks the fluorine atom at the 5-position.
2-(Difluoromethyl)-5-fluoro-benzoic Acid: Lacks the methyl group at the 4-position.
Uniqueness: 2-(Difluoromethyl)-5-fluoro-4-methylbenzoic acid is unique due to the combination of difluoromethyl and fluorine substituents on the benzene ring, which significantly alters its chemical reactivity and physical properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and development.
Properties
IUPAC Name |
2-(difluoromethyl)-5-fluoro-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-2-5(8(11)12)6(9(13)14)3-7(4)10/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHMNBQXMNTRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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